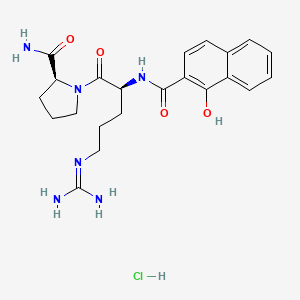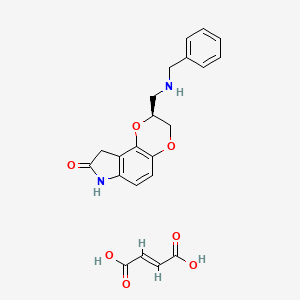
Alentemol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alentemol hydrobromide is a selective dopamine agonist known for its potential antipsychotic properties. It acts primarily at presynaptic receptors to inhibit the release of dopamine. This compound has been investigated for its effects on hypothermia and inhibition of amphetamine-stimulated motor activity in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alentemol hydrobromide involves the reaction of 1H-phenalen-5-ol with dipropylamine under specific conditions to form the desired product. The reaction typically requires a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Alentemol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to its amine form using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of phenalenone derivatives.
Reduction: Formation of dipropylamine derivatives.
Substitution: Formation of halogenated phenalen derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study dopamine receptor interactions and mechanisms.
Biology: Investigated for its effects on neurotransmitter release and receptor binding.
Medicine: Explored for its potential use in treating neurological disorders like schizophrenia and Parkinson’s disease.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Mechanism of Action
Alentemol hydrobromide exerts its effects by selectively binding to presynaptic dopamine receptors, inhibiting the release of dopamine. This action reduces dopaminergic activity, which is beneficial in conditions characterized by excessive dopamine release. The compound’s mechanism involves modulation of the dopaminergic pathways, particularly in the central nervous system .
Comparison with Similar Compounds
Bromocriptine: Another dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A long-acting dopamine agonist with applications in treating prolactinomas.
Pramipexole: A dopamine agonist used in the management of Parkinson’s disease and restless legs syndrome.
Uniqueness of Alentemol Hydrobromide: this compound is unique due to its selective action at presynaptic dopamine receptors, which distinguishes it from other dopamine agonists that may have broader receptor activity. This selectivity makes it a valuable tool for studying dopaminergic mechanisms and developing targeted therapies .
Properties
CAS No. |
112892-81-6 |
|---|---|
Molecular Formula |
C19H26BrNO |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol;hydrobromide |
InChI |
InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1H |
InChI Key |
FWRWEZVGVJKNMU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |
Canonical SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |
Appearance |
Solid powder |
Key on ui other cas no. |
121514-27-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B1665148.png)
